molecular formula C12H9NO2 B084124 N-(3-Butynyl)phthalimide CAS No. 14396-90-8

N-(3-Butynyl)phthalimide

Cat. No.: B084124
CAS No.: 14396-90-8
M. Wt: 199.2 g/mol
InChI Key: YIMNQWSIQLKYOZ-UHFFFAOYSA-N
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Description

N-(3-Butynyl)phthalimide (CAS: 52898-32-5) is a phthalimide derivative featuring a terminal alkyne group (3-butynyl) attached to the nitrogen atom of the phthalimide core. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol . This compound is commercially available and widely used in organic synthesis, particularly in the preparation of matrix metalloproteinase-13 (MMP-13) inhibitors, where its alkyne group enables click chemistry or Michael addition reactions for functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Butynyl)phthalimide can be synthesized through the reaction of phthalimide with 3-butyn-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

Phthalimide+3-Butyn-1-olK2CO3,DMFThis compound\text{Phthalimide} + \text{3-Butyn-1-ol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Phthalimide+3-Butyn-1-olK2​CO3​,DMF​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Reaction Parameters

ComponentQuantityRoleConditions
Phthalimide200 g (1.36 mol)SubstrateSolvent: Toluene (1600 mL)
3-Butyn-1-ol105 g (1.50 mol)Alcohol reactantTemperature: 15–25°C (exotherm controlled)
Triphenylphosphine393 g (1.50 mol)Reducing agentAddition time: 50 min
Diisopropyl azodicarboxylate316 g (1.56 mol)ActivatorPost-addition stirring: 1 h
Toluene1600 mLSolventCooling bath: −5°C initially

Outcome :

  • Yield : 80% (218 g product) .

  • Purity : >99.8% (by NMR analysis) .

  • By-products : Triphenylphosphine oxide and diacyl hydrazide, removed via methanol wash and filtration .

Reaction Mechanism and Optimization

The Mitsunobu reaction proceeds through a redox mechanism:

  • Activation : DIAD oxidizes PPh₃ to triphenylphosphine oxide, generating a reactive alkoxyphosphonium ion.

  • Substitution : The alkoxyphosphonium ion undergoes nucleophilic displacement by phthalimide’s nitrogen, forming the N-alkylated product .

Critical Optimization Factors :

  • Temperature control : Maintaining 15–25°C prevents side reactions during exothermic DIAD addition.

  • Solvent choice : Toluene balances reactivity and solubility, facilitating easy product isolation.

  • Stoichiometry : A slight excess of 3-butyn-1-ol (1.50 mol vs. 1.36 mol phthalimide) drives the reaction to completion .

By-product Management

The Mitsunobu reaction generates stoichiometric by-products requiring efficient removal:

By-productRemoval MethodImpact on Process
Triphenylphosphine oxideMethanol wash and filtrationHigh-purity product (>99.8%)
Diacyl hydrazideSolvent extractionMinimizes contamination

Comparative Analysis of Synthetic Methods

While the Mitsunobu reaction dominates industrial synthesis, alternative methods face limitations:

MethodAdvantagesDrawbacks
Mitsunobu (Current) High yield (80%), scalableCostly reagents (PPh₃, DIAD)
Phase-transfer catalysis Lower cost (water solvent)Untested for 3-butynyl derivatives

Functional Group Reactivity

The terminal alkyne group in N-(3-Butynyl)phthalimide enables further transformations, though specific experimental data from cited sources is limited. Theoretical reactivity includes:

  • Oxidation : Potential conversion to carboxylic acids or ketones via KMnO₄ or OsO₄.

  • Reduction : Hydrogenation to alkenes/alkanes using Pd/C or Lindlar catalysts.

  • Click Chemistry : Alkyne-azide cycloaddition for bioconjugation applications.

Industrial-Scale Considerations

  • Cost efficiency : DIAD and PPh₃ account for >70% of reagent costs, driving interest in alternative catalysts .

  • Sustainability : Solvent recovery (toluene, methanol) reduces waste in large-scale production .

Scientific Research Applications

Organic Synthesis

N-(3-Butynyl)phthalimide is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : The terminal alkyne group can be oxidized to form carboxylic acids or ketones.
  • Reduction : The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
  • Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Biochemical Research

In biochemical research, this compound is employed to study protein interactions and modifications. It acts as a reactive intermediate in click chemistry, facilitating the formation of stable triazole rings through cycloaddition reactions. This property is particularly valuable in bioconjugation applications .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various Candida species. It disrupts critical cellular processes in fungi by inhibiting hyphal growth and biofilm formation. For instance, it demonstrated effective inhibition of biofilm formation in fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) of 100 µg/ml .

Case Study 1: Antifungal Efficacy

A study investigated the antifungal effects of this compound against multiple Candida species. The compound was found to significantly inhibit biofilm formation and hyphal development, which are critical for the pathogenicity of these fungi. Gene expression analysis revealed that treatment with this compound downregulated key genes involved in biofilm formation .

Case Study 2: Synthesis for HPLC Applications

In another application, this compound was utilized in the synthesis of amino-based high-performance liquid chromatography (HPLC) columns. The compound served as a protected amino group precursor, which was subsequently modified to reveal primary amine functionality essential for chromatographic separations . Characterization techniques such as CP MAS-NMR and DRIFT spectroscopy were employed to confirm successful modifications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Outcomes
Organic SynthesisBuilding block for complex moleculesParticipates in oxidation, reduction, and substitution reactions
Biochemical ResearchStudy of protein interactionsFacilitates click chemistry for bioconjugation
Antifungal ActivityInhibition of Candida speciesEffective against fluconazole-resistant strains; downregulates biofilm genes
HPLC Column SynthesisPrecursor for amino-based stationary phasesConfirmed successful modification via advanced spectroscopy techniques

Mechanism of Action

The mechanism of action of N-(3-Butynyl)phthalimide involves its ability to act as a reactive intermediate in various chemical reactions. The terminal alkyne group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions. This property makes it valuable in bioconjugation and material science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Phthalimide derivatives are distinguished by substituents on the nitrogen atom. Below is a comparative analysis of N-(3-Butynyl)phthalimide and structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Properties
This compound 3-Butynyl 201.22 MMP-13 inhibitors; alkyne-mediated click chemistry
N-(3-Bromopropyl)phthalimide 3-Bromopropyl 268.13 (estimated) Synthesis of polymers and heterocycles; bromine acts as a leaving group for SN2 reactions
N-(Cyclohexylthio)phthalimide Cyclohexylthio 289.41 Vulcanization accelerator in rubber production; enhances heat resistance and elasticity
N-Phenylphthalimide Phenyl 223.23 Alpha-glucosidase inhibition (e.g., N-(2,4-dichlorophenyl)phthalimide)
N-(6-Bromohexyl)phthalimide 6-Bromohexyl 312.19 Pharmaceutical intermediate; bromine facilitates alkylation reactions
N-(1-Adamantyl)phthalimide 1-Adamantyl 297.38 Antimicrobial and anticancer activity; 3D adamantane structure enhances biological activity

Physicochemical Properties

  • Solubility :
    • This compound is sparingly soluble in water but soluble in organic solvents like DCM and MeCN .
    • N-(Cyclohexylthio)phthalimide is crystalline and hydrophobic, ideal for rubber processing .
  • Stability :
    • Brominated derivatives (e.g., N-(6-Bromohexyl)phthalimide) require storage at 2–8°C to prevent decomposition .
    • The alkyne group in this compound is stable under inert conditions but reactive in Cu(I)-catalyzed click reactions .

Biological Activity

N-(3-Butynyl)phthalimide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and antiviral research. This article delves into its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol. It is characterized by a phthalimide core with a butynyl substituent, which contributes to its reactivity and biological activity. The compound can be synthesized through the reaction of phthalimide with 3-butyn-1-ol in the presence of a base, typically potassium carbonate, in solvents like dimethylformamide (DMF) at elevated temperatures.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly against various Candida species. A significant study investigated the antifungal, anti-biofilm, and anti-hyphal effects of several N-substituted phthalimides, revealing that N-butylphthalimide (NBP), a derivative closely related to this compound, exhibited potent activity.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): NBP demonstrated an MIC of 100 µg/ml against fluconazole-resistant Candida albicans and Candida parapsilosis.
  • Biofilm Inhibition: At sub-inhibitory concentrations (10–50 µg/ml), NBP effectively inhibited biofilm formation in both resistant and sensitive strains.
  • Hyphal Formation: The compound significantly inhibited hyphal formation and cell aggregation in C. albicans, altering colony morphology in a dose-dependent manner.
  • Gene Expression: Treatment with NBP downregulated key genes associated with hyphal growth and biofilm formation, including ECE1, HWP1, and UME6 .

The antifungal activity of this compound is attributed to its ability to disrupt critical cellular processes in fungi:

  • Inhibition of Hyphal Growth: By targeting genes responsible for hyphal development, the compound prevents the transition from yeast to hyphal forms, which is crucial for virulence in Candida species.
  • Biofilm Disruption: The ability to inhibit biofilm formation suggests that this compound can interfere with the structural integrity of fungal communities, making them more susceptible to antifungal treatments.

Antiviral Activity

Beyond its antifungal properties, this compound has been explored for its potential antiviral activity. A recent study focused on phthalimide derivatives linked to triazoles demonstrated significant antiviral effects against SARS-CoV-2.

Key Findings:

  • Inhibition of Viral Growth: Certain derivatives exhibited over 90% inhibition of viral growth at specific concentrations while maintaining low cytotoxicity levels.
  • Mechanistic Insights: Molecular docking studies indicated that these compounds interact effectively with viral proteases, suggesting a mechanism that could inhibit viral replication .

Toxicological Profile

The safety profile of this compound was assessed using model organisms such as C. elegans and Brassica rapa. Mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml, indicating that while the compound possesses significant biological activity, careful consideration is needed regarding dosage and potential side effects .

Summary Table: Biological Activities of this compound

Activity TypeTarget Organism/PathogenMechanismMIC/Effectiveness
AntifungalCandida albicansInhibition of hyphal growthMIC: 100 µg/ml
Disruption of biofilm formationEffective at 10–50 µg/ml
AntiviralSARS-CoV-2Inhibition of viral proteases>90% inhibition at specific concentrations
ToxicityC. elegansMild toxicityObserved at 2–20 µg/ml

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-Butynyl)phthalimide, and how do reaction conditions influence yield?

  • Answer : Alkylation of phthalimide with 3-bromobut-1-yne (or equivalent reagents) under basic conditions (e.g., Na₂CO₃/K₂CO₃) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) is a common approach. Reaction time, stoichiometry, and solvent choice critically impact yield. For example, in analogous syntheses of N-(5-Bromopentyl)phthalimide, DMF at 80°C with Na₂CO₃ achieved >90% purity . Optimization via TLC or HPLC monitoring is recommended to minimize side reactions (e.g., alkyne dimerization).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the alkyne proton (δ ~2.0–3.0 ppm) and phthalimide carbonyl signals (δ ~168–170 ppm).
  • FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (imide C=O).
  • X-ray crystallography : Resolves spatial arrangement and bond angles, as demonstrated for N-[2-(phenylseleno)ethyl]phthalimide monoclinic crystals .
  • Elemental analysis : Validates purity (>95% by HPLC or combustion analysis) .

Q. How does the butynyl group influence the reactivity of this compound in subsequent transformations?

  • Answer : The terminal alkyne enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. It also participates in Sonogashira cross-coupling with aryl halides to generate extended π-systems. The electron-withdrawing phthalimide group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., thiol- or amine-mediated alkylations) .

Advanced Research Questions

Q. How can computational chemistry approaches, such as DFT calculations, predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) models the HOMO/LUMO energy gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. For example, studies on N-(2-bromoethyl)phthalimide revealed charge localization on the bromine atom, guiding reactivity in SN2 reactions . Comparative analyses with experimental UV-Vis or NMR data validate computational predictions .

Q. What are the mechanistic insights into the base-catalyzed degradation of this compound derivatives?

  • Answer : Under strong basic conditions (e.g., NaOH), hydrolysis of the phthalimide ring generates phthalic acid derivatives. Kinetic studies on N-(hydroxymethyl)phthalimide showed rapid degradation (>95% in 50 s at 0.18 M NaOH), with first-order dependence on hydroxide ion concentration. Stabilization strategies include pH buffering (pH < 8) or steric hindrance via bulky substituents .

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

  • Answer : Discrepancies (e.g., antioxidant IC₅₀ values) often arise from assay conditions (solvent, pH) or impurities. For example, N-(4-chlorophenyl)phthalimide showed variable DPPH scavenging activity (IC₅₀ 1.40 mg/mL vs. ascorbic acid at 0.10 mg/mL) due to solvent polarity effects . Standardized protocols (e.g., ISO 10993 for cytotoxicity) and orthogonal assays (e.g., FRAP and ABTS for antioxidants) mitigate variability .

Q. In what ways can this compound serve as a precursor in the synthesis of complex ligands for coordination chemistry?

  • Answer : The alkyne moiety enables functionalization with metal-binding groups (e.g., pyridine, thiols). For instance, calix[4]arene-based oxamate ligands synthesized from bromoalkyl phthalimides exhibit high affinity for transition metals (e.g., Cu²⁺), useful in catalysis or sensor design . The phthalimide group acts as a stable protecting group during multi-step syntheses .

Q. Key Methodological Recommendations

  • Synthesis : Optimize alkylation with inert atmospheres (N₂/Ar) to prevent alkyne oxidation .
  • Characterization : Combine XRD with Hirshfeld surface analysis to assess crystal packing and intermolecular interactions .
  • Bioactivity Testing : Use dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships .

Properties

IUPAC Name

2-but-3-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMNQWSIQLKYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457580
Record name N-(3-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14396-90-8
Record name N-(3-Butynyl)phthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14396-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropyl azodicarboxylate (316 g, 1.56 mol) was added to a solution of triphenylphosphine (PPh3) (393 g, 1.50 mol), 3-butyn-1-ol (105 g, 1.50 mol) and phthalimide (200 g, 1.36 mol) in toluene (1600 mL) which was pre-cooled with a −5° C. cooling bath at such a rate that temperature of the reaction mixture was kept between 15-25° C. The addition time was 50 min. The cooling bath was removed after the addition was finished. The reaction mixture was allowed to warm to 15-25° C. and stirred for 1 h. Then methanol (800 mL) was added. The mixture was stirred for 30 min and then filtered. The crude product was washed with methanol and dried to give a white solid (218 g) in 80% yield 99.8% purity by area. 1H NMR (DMSO-d6): δ 7.88 (m, 4 H), 3.72 (t, 2 H, J=7.0 Hz), 2.83 (t, 1 H, J=2.7 Hz), 2.55 (m, 2 H).
Quantity
316 g
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reactant
Reaction Step One
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393 g
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105 g
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200 g
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reactant
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1600 mL
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solvent
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Yield
80%

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure of lyer and Liebeskind (J. Amer. Chem. Soc, 1987, 109, 2759-2770) via a Mitsunobu reaction between phthalimide and 3-butyn-1-ol in 84% yield. The product was isolated as white crystals. mp=137-139° C. (lit. mp=136-137° C.). N-(Ethoxycarbonyl)but-3-ynylamine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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